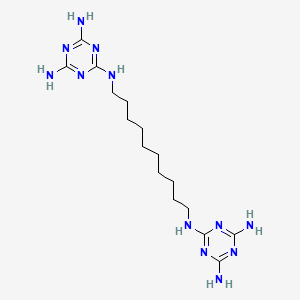
N~2~,N~2'~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a decane chain linking two triazine rings, each substituted with three amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include refluxing in solvents like 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . This method allows for the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines in reasonable yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nucleophilic substitution reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazine derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.
Scientific Research Applications
N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential antitumor and antimicrobial properties.
Industry: Used in the production of herbicides and polymer photostabilizers.
Mechanism of Action
The mechanism of action for N2,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, with significant biological activity.
Uniqueness
N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) is unique due to its decane linker, which imparts specific physical and chemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it distinct from other triazine derivatives .
Properties
CAS No. |
78326-99-5 |
|---|---|
Molecular Formula |
C16H30N12 |
Molecular Weight |
390.49 g/mol |
IUPAC Name |
2-N-[10-[(4,6-diamino-1,3,5-triazin-2-yl)amino]decyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C16H30N12/c17-11-23-12(18)26-15(25-11)21-9-7-5-3-1-2-4-6-8-10-22-16-27-13(19)24-14(20)28-16/h1-10H2,(H5,17,18,21,23,25,26)(H5,19,20,22,24,27,28) |
InChI Key |
XHFOXACKHBOLCX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCNC1=NC(=NC(=N1)N)N)CCCCNC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















